

LP-261: A Technical Whitepaper on a Novel Tubulin-Targeting Agent

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Compound of Interest

Compound Name: *Anticancer agent 261*

Cat. No.: *B15551382*

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Abstract

LP-261, scientifically known as N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide, is a potent, orally bioavailable small molecule that functions as an antimitotic and antiangiogenic agent. It exerts its anticancer effects by inhibiting tubulin polymerization through competitive binding at the colchicine site on β -tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and key experimental data related to LP-261.

Chemical Structure and Physicochemical Properties

LP-261 is a 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogue. Its detailed chemical structure is presented below.

Chemical Structure of LP-261[1]

Image Credit: Gardner et al.

A summary of the known physicochemical properties of LP-261 is provided in the table below.

Property	Value	Reference
IUPAC Name	N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide	[2][3]
Molecular Formula	C24H21N3O4S	Inferred from structure
Molecular Weight	447.51 g/mol	Inferred from structure
Melting Point	Not explicitly reported	
Solubility	Not explicitly reported; DMSO is a common solvent for in vitro studies.	[4][5]

Synthesis of LP-261

The synthesis of LP-261 and its analogues is achieved through a flexible synthetic route that utilizes a functionalized dibromobenzene intermediate.[2][3] The key steps involve sequential Suzuki coupling and Buchwald-Hartwig amination reactions to introduce the 1,3,5-trisubstituted phenyl core. The 1H-indol-4-yl moiety has been identified as a critical feature for the compound's potent activity.[2][3]

Detailed Synthesis Protocol (Hypothetical)

Based on the described synthetic strategy, a plausible multi-step synthesis protocol is outlined below. Note: This is a representative protocol and may not reflect the exact conditions used in the original synthesis.

- Step 1: Suzuki Coupling. A suitably protected 4-bromo-1H-indole is coupled with a boronic acid derivative of the central phenyl ring using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).
- Step 2: Buchwald-Hartwig Amination. The resulting intermediate is then subjected to a Buchwald-Hartwig amination with methanesulfonamide using a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., dioxane).

- Step 3: Acylation. The final step involves the acylation of the amino group with 2-methoxyisonicotinoyl chloride. This is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine) in an inert solvent (e.g., dichloromethane).
- Purification. The final product, LP-261, is purified using standard techniques such as column chromatography and recrystallization.

Mechanism of Action

LP-261's primary mechanism of action is the inhibition of tubulin polymerization.[\[2\]](#)[\[3\]](#)

Microtubules, dynamic polymers of α - and β -tubulin heterodimers, are crucial for the formation of the mitotic spindle during cell division.

Binding to the Colchicine Site

LP-261 competitively binds to the colchicine site on β -tubulin. This binding prevents the tubulin dimers from polymerizing into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition phase.

Downstream Signaling and G2/M Arrest

The inhibition of tubulin polymerization by LP-261 triggers a signaling cascade that culminates in G2/M cell cycle arrest and subsequent apoptosis.[\[6\]](#)[\[7\]](#) Key events in this pathway include:

- Activation of the Spindle Assembly Checkpoint (SAC): Disrupted microtubule-kinetochore attachments activate the SAC, which inhibits the anaphase-promoting complex/cyclosome (APC/C).
- Inhibition of APC/C: This leads to the accumulation of cyclin B1.
- Sustained CDK1 Activity: The high levels of cyclin B1 maintain the activity of cyclin-dependent kinase 1 (CDK1), which is a key regulator of the G2/M transition.
- Cell Cycle Arrest: The sustained CDK1 activity prevents the cell from proceeding into anaphase, resulting in G2/M arrest.
- Induction of Apoptosis: Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway.



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Signaling pathway of LP-261 leading to G2/M arrest and apoptosis.

Experimental Data

In Vitro Activity

Assay	Cell Line/System	Result	Reference
NCI60 Screen	60 human cancer cell lines	Mean GI50: ~100 nM	Gardner et al.
Tubulin Polymerization	Purified tubulin	EC50: 3.2 μM	MedChemExpress
Cell Viability (IC50)	MCF-7 (Breast)	0.01 μM	MedChemExpress
H522 (Lung)	0.01 μM	MedChemExpress	
Jurkat (Leukemia)	0.02 μM	MedChemExpress	
SW-620 (Colon)	0.05 μM	MedChemExpress	
BXPC-3 (Pancreatic)	0.05 μM	MedChemExpress	
PC3 (Prostate)	0.07 μM	MedChemExpress	
HUVEC Proliferation	HUVEC	Inhibition at nanomolar concentrations	Gardner et al.
Rat Aortic Ring Assay	Rat aorta explants	>50% growth inhibition at 50 nM	Gardner et al.

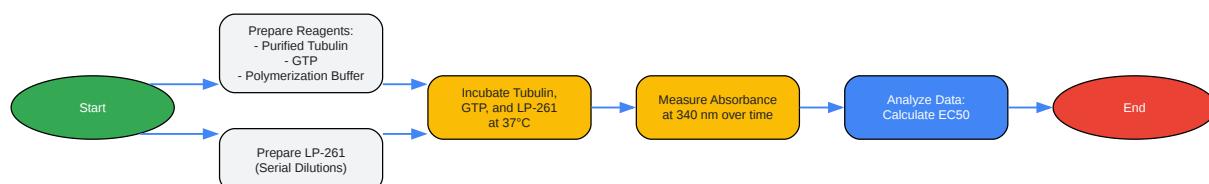
In Vivo Activity

Xenograft Model	Dosing Schedule	Outcome	Reference
PC3 (Prostate)	100 mg/kg, p.o., BID, 3 days/week	Complete inhibition of tumor growth	Gardner et al.
SW620 (Colon)	50 mg/kg, p.o., BID, daily	Significant inhibition of tumor growth, comparable to paclitaxel	Gardner et al.
SW620 (Colon)	12.5 mg/kg, p.o., daily, 5 days/week + Bevacizumab	Improved tumor inhibition compared to single agents	Gardner et al.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.



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Workflow for the in vitro tubulin polymerization assay.

Protocol:

- Purified tubulin is reconstituted in a polymerization buffer containing GTP.
- Serial dilutions of LP-261 are prepared.

- The tubulin solution is mixed with the test compound or vehicle control in a microplate.
- The plate is incubated at 37°C to initiate polymerization.
- The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
- The EC50 value is calculated from the dose-response curve.

Rat Aortic Ring Assay

This ex vivo assay assesses the antiangiogenic potential of a compound by measuring its effect on microvessel sprouting from rat aortic explants.

Protocol:

- Thoracic aortas are excised from rats and cut into 1-2 mm rings.
- The aortic rings are embedded in a collagen gel matrix in a multi-well plate.
- The rings are cultured in endothelial cell growth medium supplemented with various concentrations of LP-261 or vehicle control.
- After a defined incubation period (typically 7-10 days), the extent of microvessel outgrowth is quantified by microscopy.
- The number and length of microvessels are measured and compared between treated and control groups.

HUVEC Proliferation Assay

This in vitro assay determines the effect of a compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.

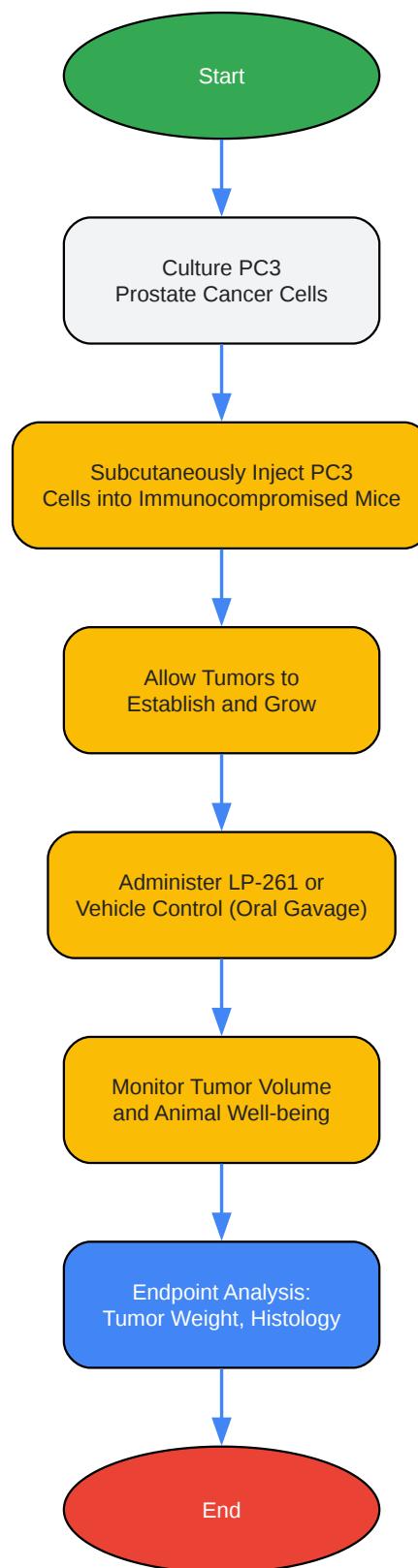
Protocol:

- HUVECs are seeded in a 96-well plate and allowed to adhere.
- The cells are then treated with various concentrations of LP-261 or vehicle control.

- After an incubation period (e.g., 72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT or MTS assay, which measures metabolic activity.
- The absorbance is read using a microplate reader, and the percentage of proliferation inhibition is calculated relative to the control.

PC3 Xenograft Model

This *in vivo* model evaluates the antitumor efficacy of a compound in a living organism.



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Workflow for the PC3 prostate cancer xenograft model.

Protocol:

- PC3 human prostate cancer cells are cultured in vitro.
- A suspension of PC3 cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumors are allowed to grow to a palpable size.
- The mice are then randomized into treatment and control groups.
- LP-261 is administered orally (gavage) according to a specific dosing schedule. The control group receives the vehicle.
- Tumor volume is measured regularly with calipers.
- At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker studies).

Conclusion

LP-261 is a promising novel anticancer agent with a well-defined mechanism of action targeting tubulin polymerization. Its potent in vitro and in vivo activity against a range of cancer cell lines, coupled with its oral bioavailability, makes it a strong candidate for further clinical development. The detailed experimental protocols and understanding of its signaling pathway provide a solid foundation for future research and optimization of this compound as a potential therapeutic for various malignancies.

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